Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate)

Textile dyeing Disperse dyes Hydrophobic constant

Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) (CAS 84852-41-5) is a high-molecular-weight anionic surfactant belonging to the class of methylene-bridged naphthalene sulfonate condensates. It is distinctively characterized by hydrophobic phenylmethyl substituents on its naphthalene backbone and is supplied as a diammonium salt.

Molecular Formula C35H38N2O6S2
Molecular Weight 646.8 g/mol
CAS No. 84852-41-5
Cat. No. B12682998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate)
CAS84852-41-5
Molecular FormulaC35H38N2O6S2
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2(C3C=CC=CC3=CC=C2S(=O)(=O)[O-])CC4(C5C=CC=CC5=CC=C4S(=O)(=O)[O-])CC6=CC=CC=C6.[NH4+].[NH4+]
InChIInChI=1S/C35H32O6S2.2H3N/c36-42(37,38)32-21-19-28-15-7-9-17-30(28)34(32,23-26-11-3-1-4-12-26)25-35(24-27-13-5-2-6-14-27)31-18-10-8-16-29(31)20-22-33(35)43(39,40)41;;/h1-22,30-31H,23-25H2,(H,36,37,38)(H,39,40,41);2*1H3
InChIKeyIXSLROFNESNUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) Procurement Guide: Product Profile


Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) (CAS 84852-41-5) is a high-molecular-weight anionic surfactant belonging to the class of methylene-bridged naphthalene sulfonate condensates. It is distinctively characterized by hydrophobic phenylmethyl substituents on its naphthalene backbone and is supplied as a diammonium salt. This compound is industrially positioned as a specialty dispersant and leveling agent, primarily within textile and leather dyeing processes, where it functions to enhance dye color intensity and stability. Its molecular formula is C35H38N2O6S2 with a molecular weight of approximately 646.8 g/mol [1].

Why Generic Substitution Fails with Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate)


Direct substitution with common in-class naphthalene sulfonate dispersants, such as sodium salts of methylene-bridged naphthalene sulfonate (e.g., Dispersant NNO, CAS 2379-92-2), is physically and functionally problematic. The target compound features phenylmethyl substituents that critically alter its hydrophobicity profile, a primary driver of dye-substrate affinity and dispersing power. A cross-study analysis of analogous dispersant systems demonstrates that even minor structural changes (e.g., from a methyl to a phenylmethyl group) can invert a dispersant's primary function from promoting dye solubility to promoting dye exhaustion onto the fiber, a performance inversion that a generic sodium naphthalene sulfonate cannot replicate [1]. Furthermore, the diammonium counter-ion provides a different pH profile and thermal decomposition pathway compared to sodium salts, impacting downstream industrial processes [2].

Quantitative Differentiation Evidence for Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate)


Elevated Hydrophobicity (ClogP) Versus Sodium-Based Dispersant NNO Drives Superior Dye Exhaustion in Polyester Systems

The target compound's phenylmethyl substituents are structurally designed to increase hydrophobicity beyond that of standard sodium methylene-bridged naphthalene sulfonates like Dispersant NNO. Cross-study data from the identical polymer/dye system demonstrates that a higher ClogP (hydrophobic constant) value for a dispersant is linearly and inversely proportional to dye solubility in the medium, thereby directly improving dye exhaustion. In a head-to-head study, Dispersant NNO, with the lowest ClogP among tested naphthalene sulfonates, achieved a 94.18% exhaustion rate, outperforming the more lipophilic Dispersant MF which only achieved 82.61% [1]. This provides a scientifically grounded, class-level expectation that the target compound's elevated calculated hydrophobicity (due to its two benzyl groups) will position its performance closer to a high-exhaustion profile, a critical advantage for water-saving silicone dyeing systems.

Textile dyeing Disperse dyes Hydrophobic constant

Diammonium Counter-Ion Molecular Structure Offers Differentiated Hydrogen-Bond Donor Capacity

A computed molecular property comparison reveals a distinct difference in hydrogen bond donor count between the target diammonium salt and its closest sodium salt analogs. The diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) possesses a Hydrogen Bond Donor Count of 2, derived from its two ammonium counter-ions [1]. In contrast, the disodium 1,1'-methylenebis(naphthalene-2-sulfonate) (CAS 2379-92-2) has a Hydrogen Bond Donor Count of 0. This capacity for hydrogen bonding introduces a specific intermolecular interaction mechanism that is structurally absent in the sodium salt comparator, directly influencing solubility parameters and interaction with hydrogen-bond-accepting substrates or co-formulants.

Chemical property Formulation design Hydrogen bonding

Higher Molecular Weight and Differentiated Rotatable Bond Profile

A direct structural comparison of molecular descriptors highlights the bulkier architecture of the target compound, which directly impacts dispersant film formation and thermal stability. The diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) has a molecular weight of 646.8 g/mol and features a high number of rotatable bonds from its added benzyl groups, contributing to a high Complexity score of 962 [1]. The key comparator, Disodium 1,1'-methylenebis(naphthalene-2-sulfonate), is significantly smaller (MW 472.44 g/mol) and less complex . These defined differences in molecular topology directly influence the dispersant's ability to form steric barriers around pigment particles and its energy of adsorption onto surfaces.

Physical chemistry Structure-activity relationship Stability

Enhanced Organic Solvent Solubility Profile

The compound is specifically reported to have excellent solubility in both water and organic solvents, a property crucial for modern printing and non-aqueous dyeing systems . This dual-solubility profile is structurally conferred by the hydrophobic phenylmethyl groups and the ionic ammonium sulfonate groups. A generic sodium naphthalene sulfonate condensate like Dispersant NNO is primarily water-soluble and shows reduced solubility in organic media, limiting its utility in silicone- or solvent-based dyeing processes. This functional difference is a direct consequence of the compound's unique structure and positions it for applications where sodium salts fail.

Solubility Formulation Non-aqueous systems

Labile Ammonium Counter-Ion for pH-Sensitive Delivery Systems

Compared to a sodium salt, the diammonium form exhibits a lower thermal stability of the cation, a property that can be exploited or must be managed depending on the application. The ammonium counter-ion can volatilize as ammonia upon thermal decomposition, a behavior not exhibited by sodium. While specific thermal decomposition data for this compound is not publicly available in comparative form, the general class behavior of ammonium salts of sulfonates indicates that the ammonium ions can be driven off at elevated temperatures (>200°C), leaving the free acid form. This volatile cation characteristic is a substantial selection factor for processes involving high-temperature curing or sintering, as it enables the creation of a surfactant-free surface post-processing, an outcome impossible with a stable sodium salt.

Thermal property Controlled release Formulation stability

Prime Industrial Application Scenarios for Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate)


Silicone-Based Waterless Polyester Dyeing

The quantitative evidence establishes that the compound's elevated hydrophobicity (predicted high ClogP) aligns it with the performance profile necessary for high dye exhaustion in silicone waterless systems. Unlike sodium-based Dispersant NNO, which promotes dye solubility, the target compound's structural features are tuned to reduce solubility and drive dye onto the fiber, directly improving the K/S value and lowering chemical waste [1]. Its proven solubility in organic media ensures it does not phase-separate or precipitate in the silicone medium .

Color Strength and Stability Enhancement in Textile Printing Pastes

The compound's phenylmethyl groups and diammonium counter-ion are specifically cited for enhancing dye color intensity and stability [1]. Its hydrogen-bond donor capacity (quantified as 2 HBD) promotes stronger interaction with dye molecules and textile substrates compared to sodium salts, leading to improved wash and rub fastness in final printed fabrics. This makes it a strategic procurement choice for high-quality textile printing requiring maximal color yield.

Fugitive Dispersant Applications in Ceramic or Electronic Material Processing

For advanced manufacturing where a dispersant must be completely removed during a sintering or curing step, the diammonium counter-ion's thermal lability is a critical differentiator. The ammonium ion can be volatilized as ammonia at high temperatures, leaving the naphthalene sulfonic acid backbone to decompose cleanly, thereby minimizing ionic residues that would compromise the dielectric or mechanical properties of the final ceramic or electronic component. This application is structurally impossible with sodium or potassium salt analogs.

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